Indium(III) sulfamate

Electrodeposition Cathode efficiency Indium plating bath comparison

Indium(III) sulfamate [In(H₂NSO₃)₃, CAS 66027-93-8] is an indium(+3) salt of sulfamic acid, supplied predominantly as a clear-to-amber aqueous electroplating solution. It belongs to the class of indium electroplating bath chemistries, positioned alongside indium cyanide, indium fluoborate, and indium sulfate as one of the four principal industrial indium deposition systems.

Molecular Formula H6InN3O9S3
Molecular Weight 403.1 g/mol
CAS No. 66027-93-8
Cat. No. B1605815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) sulfamate
CAS66027-93-8
Molecular FormulaH6InN3O9S3
Molecular Weight403.1 g/mol
Structural Identifiers
SMILESNS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[In+3]
InChIInChI=1S/In.3H3NO3S/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3
InChIKeyJLTNRNCLWWCRST-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Sulfamate (CAS 66027-93-8): Core Identity and Electroplating Bath Classification for Informed Procurement


Indium(III) sulfamate [In(H₂NSO₃)₃, CAS 66027-93-8] is an indium(+3) salt of sulfamic acid, supplied predominantly as a clear-to-amber aqueous electroplating solution [1]. It belongs to the class of indium electroplating bath chemistries, positioned alongside indium cyanide, indium fluoborate, and indium sulfate as one of the four principal industrial indium deposition systems [2]. Its molecular formula is H₆InN₃O₉S₃ with a molecular weight of 403.08 g/mol, and it is recognized as the most widely used indium plating bath in commercial practice [1][2].

Why Indium Sulfamate Cannot Be Swapped with Other Indium Plating Bath Chemistries Without Quantifiable Performance Loss


Although all four principal indium electroplating baths deposit metallic indium, their operational and deposit-quality characteristics diverge dramatically such that direct substitution without reformulation and process revalidation produces measurably inferior outcomes. Cathode current efficiency varies from 30–50% (cyanide, fluoborate, sulfate) to 90% (sulfamate), throwing power spans 'Poor' to 'Excellent,' and critical temperature constraints exist for fluoborate (21–32 °C) but are absent for sulfamate [1]. Additionally, the cyanide bath introduces acute toxicity, opaque solution visibility, and complex analysis requirements that sulfamate eliminates [2]. These are not marginal differences—they determine deposition rate, thickness uniformity, operational cost, and process safety.

Quantitative Differentiation Evidence for Indium(III) Sulfamate Against Comparator Plating Chemistries


Cathode Current Efficiency: Indium Sulfamate Achieves 90% vs. 30–50% for Cyanide and Fluoborate

In a direct four-bath comparison under standardized plating conditions, the indium sulfamate bath exhibits a cathode current efficiency of 90%, which is 1.8- to 3-fold higher than the 40–50% reported for indium cyanide and indium fluoborate baths, and substantially exceeds the 30–70% range of indium sulfate [1]. Higher cathode efficiency directly translates to a higher proportion of applied current utilized for metal deposition rather than parasitic side reactions (e.g., hydrogen evolution), yielding faster deposition rates and reduced energy consumption per unit mass of indium deposited.

Electrodeposition Cathode efficiency Indium plating bath comparison

Throwing Power: Indium Sulfamate Rates 'Excellent' Alongside Cyanide, Outperforming Fluoborate and Sulfate

In a head-to-head process comparison, the indium sulfamate bath is rated 'Excellent' for throwing power—the ability to deposit a uniform coating thickness over complex-shaped substrates—matching the performance of the highly toxic cyanide bath while surpassing the 'Good' rating of fluoborate and the 'Poor' rating of sulfate [1]. This qualitative but industry-standard rating directly predicts coating thickness uniformity across non-planar components such as connectors, fasteners, and aerospace bearing surfaces.

Throwing power Plating uniformity Complex geometry plating

Operational Temperature Latitude: Indium Sulfamate Requires No Critical Temperature Control vs. Fluoborate's 21–32 °C Constraint

Direct comparison of the four indium plating processes reveals that the sulfamate bath has 'No' critical temperature constraint—it operates effectively at room temperature without narrow-window thermal management—whereas the fluoborate bath demands strict temperature control within 21–32 °C (70–90 °F) and the sulfate bath requires 'Controlled' temperature conditions [1]. This absence of a critical thermal window is corroborated by manufacturer specifications confirming room-temperature operation at 20–25 °C with no heating or chilling equipment required .

Bath temperature stability Process latitude Room-temperature electroplating

Wafer-Scale Micro-Bump Fabrication: Indium Sulfamate Electroplating Achieves 99.9% Bumping Yield at 25 µm Pitch

A systematic wafer-scale investigation using indium sulfamate electroplating demonstrated successful fabrication of indium micro-bumps of 15–25 µm diameter at a minimum pitch of 25 µm, achieving a bumping yield up to 99.9% when pre-wetting of ultrafine-pitch photoresist patterns with ultrasonic or megasonic agitation was employed [1]. The best height uniformity of 13.6% across a 4-inch wafer was attained using pulse reverse electroplating, and the process enabled a target interconnection density exceeding 40,000 IOs/cm² at processing temperatures below 150 °C [1]. The sulfamate bath supported a maximum current density of approximately 30 mA/cm² at room temperature without agitation, and acoustic agitation significantly expanded the usable current density range [1].

Micro-bump Ultrafine pitch interconnection Hybrid pixel detector Wafer-scale electroplating

Cyanide-Free Chemistry: Indium Sulfamate Eliminates Toxicological and Disposal Liabilities Inherent to the Cyanide Bath

The foundational patent on indium sulfamate electrodeposition explicitly identifies the cyanide bath's 'poisonous character' and the operational problem that 'the bath becomes dark and opaque so that one cannot see the work during the plating operation' as drivers for the sulfamate alternative [1]. The sulfamate bath is described as environmentally friendly, eliminating the need for toxic cyanide chemicals and the associated high disposal costs . In contrast to cyanide baths requiring insoluble anodes with metal content replenished via bath additions, the sulfamate bath employs soluble indium anodes with 100% anode efficiency, continuously replenishing indium metal without concentrate additions [2].

Cyanide-free electroplating Occupational safety Waste disposal Green chemistry

Procurement-Relevant Application Scenarios Where Indium(III) Sulfamate Provides Differentiated Value


High-Throughput Industrial Indium Electroplating Requiring Maximum Cathode Efficiency and Simple Maintenance

For production facilities plating indium coatings onto copper, brass, nickel, gold, tin, or mild-steel substrates at scale, the indium sulfamate bath's 90% cathode efficiency—double that of cyanide or fluoborate alternatives—directly reduces plating cycle time and energy cost [1][2]. The bath's 'Excellent' throwing power ensures uniform deposit thickness on complex components, while soluble indium anodes (100% anode efficiency) continuously replenish metal content without requiring expensive concentrate additions or inert anode management [2][3]. The bath operates at room temperature with no critical thermal constraint, and with proper contamination control, commercially operated baths have remained in continuous service for over 10 years .

Wafer-Scale Micro-Bump Electrodeposition for Ultrafine-Pitch Interconnects in Detector and Imaging Arrays

Indium sulfamate electroplating has been systematically validated for wafer-scale fabrication of indium micro-bumps (15–25 µm diameter) at 25 µm minimum pitch, achieving 99.9% bumping yield on 4-inch wafers with 13.6% height uniformity when optimized with pulse reverse current and megasonic agitation [1]. The process supports interconnection densities exceeding 40,000 IOs/cm² and operates at processing temperatures below 150 °C, making it suitable for hybrid pixel detector assembly where cryogenic operation is required [1]. This electroplating route offers a lower-cost manufacturing alternative to vacuum evaporation for high-density interconnect applications.

Aerospace and Electronics Plating Where Cyanide Elimination Is Mandated by Safety or Regulatory Requirements

In aerospace component manufacturing, sealed electronic packaging, and any facility subject to stringent occupational exposure limits for cyanide, indium sulfamate provides the only bath chemistry that simultaneously delivers 'Excellent' throwing power, 90% cathode efficiency, room-temperature operation, and a cyanide-free formulation [1][2]. The sulfamate bath remains clear during operation—unlike the cyanide bath which becomes dark and opaque—enabling continuous visual inspection of workpieces during plating, a critical quality-control advantage for high-reliability components [2]. Spent bath recovery requires only pH adjustment to precipitate indium, avoiding the hazardous waste disposal costs associated with cyanide-containing solutions [3].

Thin-Film CIGS Solar Cell Precursor Layer Deposition Requiring Compositionally Pure Indium Films

Indium sulfamate-based electroplating solutions have been utilized for depositing indium thin films as precursor layers in Cu(In,Ga)(Se,S)₂ (CIGS) thin-film solar cell fabrication, where compositionally pure, uniform, and defect-free indium layers are essential for absorber quality [1]. The bath's high cathode efficiency and room-temperature operation facilitate integration into continuous or semi-continuous electrodeposition processes for photovoltaic manufacturing, where tight control of film thickness and composition uniformity across large-area substrates is critical for cell efficiency [1][2].

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